N-Acetyl Carnosine Exhibits 1.41-Fold Higher Ocular Bioavailability (AUC) and 1.28-Fold Higher Peak Concentration (Cmax) Compared to L-Carnosine
In a direct head-to-head ocular pharmacokinetic study in rabbits using in vivo microdialysis sampling coupled with UPLC-MS-MS, N-acetyl carnosine (NAC) demonstrated significantly superior ocular exposure compared to its parent compound L-carnosine (CAR). The Cmax of NAC was 2,305 ng/mL versus 1,802 ng/mL for CAR, representing a 1.28-fold increase. The area under the curve (AUC0–∞) for NAC was 1,891 ng·h/mL compared to 1,337 ng·h/mL for CAR, representing a 1.41-fold increase in total drug exposure [1].
| Evidence Dimension | Ocular pharmacokinetics (Cmax and AUC) |
|---|---|
| Target Compound Data | Cmax: 2,305 ng/mL; AUC(0–∞): 1,891 ng·h/mL |
| Comparator Or Baseline | L-carnosine (CAR): Cmax: 1,802 ng/mL; AUC(0–∞): 1,337 ng·h/mL |
| Quantified Difference | Cmax ratio: 1.28-fold higher for NAC; AUC ratio: 1.41-fold higher for NAC |
| Conditions | Rabbit aqueous humor; in vivo microdialysis sampling coupled with UPLC-MS-MS; 1% topical ophthalmic solution |
Why This Matters
Higher Cmax and AUC directly correlate with enhanced drug exposure in the aqueous humor, reducing dosing frequency and improving therapeutic index for cataract treatment.
- [1] Wang Y, et al. Ocular Pharmacokinetic Study of l-Carnosine and N-Acetyl-l-carnosine in Rabbit by Microdialysis Coupled with UPLC-MS-MS. Chromatographia. 2011;73:1189-1195. doi:10.1007/s10337-011-2007-5 View Source
